molecular formula C14H10O2 B15335701 2-Methylbenzo[f]chromen-3-one CAS No. 21315-44-6

2-Methylbenzo[f]chromen-3-one

Cat. No.: B15335701
CAS No.: 21315-44-6
M. Wt: 210.23 g/mol
InChI Key: QKOZRPGRBXTAJS-UHFFFAOYSA-N
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Description

2-Methylbenzo[f]chromen-3-one is a heterocyclic compound that belongs to the family of chromenes. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a benzene ring fused to a chromene moiety with a methyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylbenzo[f]chromen-3-one typically involves the Pechmann condensation reaction. This reaction involves the condensation of phenols with β-ketoesters in the presence of acid catalysts. For instance, 2-hydroxynaphthaldehyde can be reacted with ethyl acetoacetate in the presence of piperidine to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the Pechmann condensation remains a fundamental approach for its synthesis on a laboratory scale.

Chemical Reactions Analysis

Types of Reactions: 2-Methylbenzo[f]chromen-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the chromene moiety to dihydrochromenes.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Friedel-Crafts acylation and alkylation reactions can be performed using aluminum chloride as a catalyst.

Major Products:

    Oxidation: Quinones

    Reduction: Dihydrochromenes

    Substitution: Various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 2-Methylbenzo[f]chromen-3-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interacting with specific cellular pathways. The compound can inhibit enzymes and proteins involved in cell proliferation, leading to cell death .

Comparison with Similar Compounds

  • 3-Bromo-4-methylbenzo[h]chromen-2-one
  • 5,6,8-Trihydroxy-2-methylbenzo[g]chromen-4-one
  • 1-Methylbenzo[f]chromen-3-one

Comparison: 2-Methylbenzo[f]chromen-3-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to its analogs, it shows a different spectrum of antimicrobial and anticancer activities .

Properties

CAS No.

21315-44-6

Molecular Formula

C14H10O2

Molecular Weight

210.23 g/mol

IUPAC Name

2-methylbenzo[f]chromen-3-one

InChI

InChI=1S/C14H10O2/c1-9-8-12-11-5-3-2-4-10(11)6-7-13(12)16-14(9)15/h2-8H,1H3

InChI Key

QKOZRPGRBXTAJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC3=CC=CC=C32)OC1=O

Origin of Product

United States

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